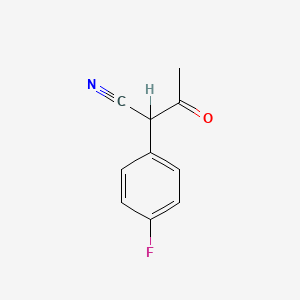

2-(4-Fluorophenyl)-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASLPLDKFVWJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963268 | |

| Record name | 2-(4-Fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-03-0 | |

| Record name | α-Acetyl-4-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-3-oxobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-3-oxobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-oxobutanenitrile (CAS 447-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile, with CAS number 447-03-0, is a fluorinated β-ketonitrile that serves as a valuable intermediate in organic synthesis. Its structural features, including a reactive ketone, a nitrile group, and a fluorophenyl moiety, make it a versatile building block for the construction of various heterocyclic compounds. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data compiled from various chemical databases and suppliers.[1][2]

| Property | Value | Reference |

| CAS Number | 447-03-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈FNO | [1][2][3] |

| Molecular Weight | 177.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | α-Acetyl-4-fluorobenzeneacetonitrile, 2-(p-fluorophenyl)acetoacetonitrile | [1][2][4] |

| Appearance | Solid (form) | [5] |

| SMILES | CC(=O)C(C#N)C1=CC=C(C=C1)F | [1][2] |

| InChI Key | BASLPLDKFVWJLO-UHFFFAOYSA-N | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. This method involves the reaction of an ester with a nitrile in the presence of a strong base.[6][7][8][9]

General Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Claisen Condensation

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of β-ketonitriles.[4][10]

Materials:

-

4-Fluorophenylacetonitrile

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Diethyl ether or Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Alternatively, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

To the stirred solution/suspension, add a mixture of 4-fluorophenylacetonitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 with dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Analytical Data

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A reference spectrum is available on PubChem.[1] The interpretation of the key peaks is provided in the table below.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2250 | C≡N stretch | Nitrile |

| ~1720 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1230 | C-F stretch | Aryl fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

~2.4 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group (CH₃).

-

~4.5 ppm (s, 1H): The singlet is attributed to the proton at the chiral center, alpha to both the phenyl ring and the nitrile group.

-

~7.1-7.4 ppm (m, 4H): The multiplet represents the four protons of the 4-fluorophenyl ring.

Predicted ¹³C NMR (CDCl₃):

-

~25 ppm: Acetyl methyl carbon (CH₃).

-

~50 ppm: Methine carbon (CH).

-

~116 ppm (d, J ≈ 22 Hz): Aromatic carbons ortho to the fluorine.

-

~117 ppm: Nitrile carbon (C≡N).

-

~130 ppm (d, J ≈ 9 Hz): Aromatic carbons meta to the fluorine.

-

~131 ppm: Aromatic carbon ipso to the substituent.

-

~163 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine.

-

~195 ppm: Ketone carbonyl carbon (C=O).

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of key functional groups.

Predicted Fragmentation:

-

m/z = 177: Molecular ion [C₁₀H₈FNO]⁺.

-

m/z = 134: Loss of the acetyl group (•COCH₃).

-

m/z = 109: Phenyl fluoride cation [C₆H₄F]⁺.

-

m/z = 43: Acetyl cation [CH₃CO]⁺.

Reactivity and Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to its multiple reactive sites. Its β-ketonitrile moiety makes it particularly suitable for cyclocondensation reactions.

Synthesis of Pyrazole Derivatives

One of the most common applications of β-ketonitriles is in the synthesis of pyrazoles through reaction with hydrazine and its derivatives.[20][21] The reaction proceeds via a condensation reaction followed by intramolecular cyclization.

This protocol is based on general procedures for the synthesis of pyrazoles from β-ketonitriles.[22][23][24]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Acetic acid

-

Ice water

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, then pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Other Potential Synthetic Applications

-

Pyrimidine Synthesis: β-Ketonitriles can react with amidines, ureas, or thioureas to form substituted pyrimidines, which are important scaffolds in many biologically active compounds.[1][25][26][27]

-

Thiophene Synthesis (Gewald Reaction): In the presence of elemental sulfur and a base, this compound can undergo the Gewald reaction with an active methylene compound to yield highly substituted 2-aminothiophenes.[28][29][30][31][32]

-

Pyridine Synthesis: This compound can serve as a precursor for the synthesis of substituted pyridines through various cyclization strategies.

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, it is a key building block for the synthesis of compounds with therapeutic potential. The pyrazole and pyrimidine cores, readily accessible from this intermediate, are privileged structures in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents, and other drug classes.

Logical Relationship in Bioactive Compound Synthesis

The following diagram illustrates the role of this compound as a starting material in the synthesis of more complex, potentially bioactive molecules.

References

- 1. new.zodml.org [new.zodml.org]

- 2. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. rsc.org [rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. mdpi.com [mdpi.com]

- 24. scirp.org [scirp.org]

- 25. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease [scirp.org]

- 27. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Gewald reaction - Wikipedia [en.wikipedia.org]

- 29. Gewald Reaction [organic-chemistry.org]

- 30. quod.lib.umich.edu [quod.lib.umich.edu]

- 31. mdpi.com [mdpi.com]

- 32. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Synthetic Insights of 2-(4-Fluorophenyl)-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a beta-ketonitrile of interest in organic synthesis and potential drug discovery. Due to a lack of available experimental data for certain physical properties, this guide presents a combination of computationally predicted values and general synthetic methodologies. A detailed, plausible experimental protocol for its synthesis via Claisen condensation is provided, accompanied by a logical workflow diagram. This document aims to serve as a foundational resource for researchers working with or considering the use of this compound.

Core Physical and Chemical Properties

While experimental determination of all physical properties for this compound is not extensively documented in publicly available literature, a significant amount of data has been computationally predicted. These predicted values offer valuable insights into the compound's characteristics.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO | PubChem[1] |

| Molecular Weight | 177.17 g/mol | PubChem[1][2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| XLogP3-AA (Predicted) | 1.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Exact Mass | 177.058992041 Da | PubChem[1][2] |

| Monoisotopic Mass | 177.058992041 Da | PubChem[1][2] |

| Topological Polar Surface Area | 40.9 Ų | PubChem[1][2] |

| Boiling Point (Predicted) | 482.8±45.0 °C | ChemicalBook[4] |

| Density (Predicted) | 0.976±0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 10.31±0.10 | Guidechem[6] |

| Water Solubility (Predicted) | Slightly soluble | Thermo Scientific Chemicals[7] |

Note: The boiling point, density, pKa, and water solubility are predicted values and should be treated as estimates. Experimental verification is recommended.

Proposed Synthesis Protocol: Claisen Condensation

The synthesis of β-ketonitriles, such as this compound, is commonly achieved through a Claisen condensation reaction.[8][9][10][11][12] This method involves the base-mediated condensation of an ester with a nitrile. In this proposed protocol, ethyl 4-fluorobenzoate would react with acetonitrile in the presence of a strong base like sodium ethoxide.

Materials and Reagents

-

Ethyl 4-fluorobenzoate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Experimental Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol and sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

-

Addition of Reactants: A solution of ethyl 4-fluorobenzoate in anhydrous toluene is added to the flask. The mixture is then heated to reflux.

-

Nitrile Addition: Acetonitrile is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualized Experimental and Logical Workflows

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthesis protocol.

Caption: Workflow for the proposed synthesis of this compound.

General Mechanism: Claisen Condensation for β-Ketonitrile Synthesis

The underlying chemical transformation in the proposed synthesis is the Claisen condensation. The following diagram outlines the general mechanistic steps.

References

- 1. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-4-OXOBUTANENITRILE CAS#: 344282-35-5 [chemicalbook.com]

- 5. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 3-Oxobutanenitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

2-(4-Fluorophenyl)-3-oxobutanenitrile chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with a role as a chemical intermediate in various synthetic processes. Its structure, featuring a reactive β-ketonitrile moiety and a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its potential applications in research and development.

Chemical Structure and Properties

This compound possesses a central butanenitrile backbone substituted with a 4-fluorophenyl group at the α-position and a ketone at the β-position.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Acetyl-4-fluorobenzeneacetonitrile, 2-(4-fluorophenyl)acetoacetonitrile | [1] |

| CAS Number | 447-03-0 | [1][2] |

| Molecular Formula | C₁₀H₈FNO | [2] |

| Molecular Weight | 177.17 g/mol | [1] |

| Appearance | Solid (form may vary) | [3] |

| SMILES | CC(=O)C(C#N)C1=CC=C(F)C=C1 | [1] |

| InChI | InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | [1] |

Synthesis

The synthesis of this compound can be achieved through the condensation of an appropriate ester with a nitrile in the presence of a strong base. A representative experimental protocol, adapted from established methods for the synthesis of related α-aryl-β-ketonitriles, is provided below.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-fluorophenylacetate

-

Acetonitrile

-

Sodium ethoxide (or another suitable strong base like sodium hydride)

-

Anhydrous ethanol

-

Diethyl ether

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of ethyl 4-fluorophenylacetate and an excess of acetonitrile.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Acidification: Carefully acidify the aqueous layer with cold 10% hydrochloric acid to precipitate the crude product.

-

Isolation: Extract the product with several portions of diethyl ether. Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), the methine proton (singlet), and the aromatic protons of the 4-fluorophenyl group (two doublets of doublets or multiplets). |

| ¹³C NMR | Resonances for the methyl carbon, the methine carbon, the nitrile carbon, the ketone carbonyl carbon, and the aromatic carbons of the 4-fluorophenyl group. The carbons attached to the fluorine will show coupling. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, the ketone (C=O) stretch, and C-F bond vibrations. An FTIR spectrum in a KBr pellet has been reported.[1] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section values for various adducts are available.[6] |

Applications in Research and Drug Development

Currently, there is no specific, publicly available information detailing the biological activity or signaling pathway modulation of this compound itself. Its primary role in the scientific literature and commercial availability is that of a versatile chemical intermediate.

The β-ketonitrile functional group is a valuable synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. The 4-fluorophenyl moiety is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability or to modulate receptor binding interactions.

Logical Workflow: Role as a Chemical Intermediate

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical building block with potential for use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. While specific biological activity for this compound has not been reported, its structural features suggest its utility in the creation of diverse libraries of compounds for biological screening. Further research into the synthetic applications and potential biological activities of derivatives of this compound is warranted.

References

- 1. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.447-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight and related physicochemical properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a compound of interest in medicinal chemistry and organic synthesis.

Molecular Identity and Structure

This compound, also known by synonyms such as α-Acetyl-4-fluorobenzeneacetonitrile, is a beta-ketonitrile compound.[1][2] Its structure consists of a butanenitrile backbone substituted with an oxo group at the 3-position and a 4-fluorophenyl group at the 2-position.

Key Identifiers:

-

InChIKey: BASLPLDKFVWJLO-UHFFFAOYSA-N[1]

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular weight is calculated based on the molecular formula (C₁₀H₈FNO) and the standard atomic weights of each element.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 177.178 |

Based on these calculations, the molecular weight of this compound is 177.18 g/mol (rounded). This value is consistent with multiple chemical databases, which report values of 177.17 g/mol and 177.18 g/mol .[1][2][6]

Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion is used to confirm the molecular weight. For this compound, the exact mass is calculated as 177.05899 Da.[1]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's formula.

References

- 1. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound, CasNo.447-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)-3-oxobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the versatile chemical intermediate, 2-(4-Fluorophenyl)-3-oxobutanenitrile. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating available data and presenting a detailed experimental framework.

Chemical Identity and Properties

This compound is a beta-ketonitrile compound featuring a fluorinated aromatic ring.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Molecular Weight | 177.17 g/mol | [1] |

| CAS Number | 447-03-0 | |

| Appearance | Solid (predicted) | |

| Monoisotopic Mass | 177.058992041 Da | [1] |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents a combination of predicted data and expected values based on the analysis of its functional groups and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton alpha to the nitrile and ketone groups, and the methyl protons of the acetyl group. The presence of the fluorine atom will likely result in through-space coupling with the ortho-protons of the phenyl ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 2H | Ar-H (ortho to F) |

| ~ 7.0 - 7.2 | Multiplet | 2H | Ar-H (meta to F) |

| ~ 4.5 | Singlet | 1H | CH(CN)C=O |

| ~ 2.3 | Singlet | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with characteristic splitting patterns due to the fluorine substituent), the methine carbon, and the methyl carbon.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 195 | C=O |

| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |

| ~ 128 | Ar-C (ipso) |

| ~ 116 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) |

| ~ 115 | C≡N |

| ~ 50 | CH(CN)C=O |

| ~ 25 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

An FTIR spectrum of a KBr-pellet sample was recorded on a Bruker IFS 85 A instrument.[1] While the full dataset is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2250 | C≡N stretch |

| ~ 1720 | C=O stretch (ketone) |

| ~ 1600, 1500 | Aromatic C=C stretch |

| ~ 1230 | C-F stretch |

Mass Spectrometry (MS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.06627 | 136.5 |

| [M+Na]⁺ | 200.04821 | 146.3 |

| [M-H]⁻ | 176.05171 | 138.7 |

| [M+NH₄]⁺ | 195.09281 | 154.6 |

| [M+K]⁺ | 216.02215 | 143.4 |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound, based on general methods for the synthesis of related β-ketonitriles.

Synthesis of this compound

This procedure is adapted from established methods for the acylation of arylacetonitriles.

Materials:

-

4-Fluorophenylacetonitrile

-

Ethyl acetate

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous ethanol (or anhydrous THF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylacetonitrile (1 equivalent) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

-

Acylation: Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to obtain high-resolution mass data.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic and analytical workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical frameworks for solubility prediction, details robust experimental protocols for its determination, and provides a template for the systematic presentation of solubility data. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling them to generate and interpret critical solubility information for applications in drug discovery, formulation, and process chemistry.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential therapeutic applications. Its physicochemical properties, most notably its solubility in various solvent systems, are critical parameters that influence reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding the solubility behavior of this compound is paramount for optimizing synthetic routes and ensuring the developability of new chemical entities.

This guide will cover:

-

Theoretical approaches to predicting solubility.

-

Detailed experimental methodologies for qualitative and quantitative solubility determination.

-

A framework for the systematic presentation of solubility data.

-

A plausible synthetic pathway for the compound.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a compound can be a valuable first step in solvent screening and process development. Several theoretical models can be employed to estimate the solubility of this compound.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which decompose the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be characterized by a point in the three-dimensional Hansen space. The closer the HSP values of a solute and a solvent are, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

Thermodynamic Models

Thermodynamic models provide a more rigorous approach to solubility prediction by considering the physicochemical properties of the solute and solvent. The solubility of a solid in a liquid can be described by the ideal solubility equation, with corrections for non-ideal behavior using the activity coefficient. Machine learning and thermodynamic cycle approaches are emerging as powerful tools for accurately predicting solubility curves across different temperatures and solvents.

Experimental Determination of Solubility

Precise and reproducible experimental data are the gold standard for characterizing the solubility of a compound. The following protocols provide a framework for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents with varying polarities provides a rapid understanding of the compound's general solubility characteristics.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound into separate 1.5 mL vials.

-

Solvent Addition: Add a selected solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, ethyl acetate) in 100 µL increments.

-

Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the vial for the presence of undissolved solid against a dark background.

-

Classification: Classify the solubility based on the volume of solvent required to achieve complete dissolution, as outlined in Table 1.

Table 1: Qualitative Solubility Classification

| Classification | Solvent Volume Required for 5 mg Solute | Approximate Solubility Range (mg/mL) |

| Very Soluble | < 100 µL | > 50 |

| Freely Soluble | 100 - 500 µL | 10 - 50 |

| Soluble | 500 µL - 1 mL | 5 - 10 |

| Sparingly Soluble | 1 - 10 mL | 0.5 - 5 |

| Slightly Soluble | 10 - 100 mL | 0.05 - 0.5 |

| Very Slightly Soluble | > 100 mL | < 0.05 |

| Insoluble | No dissolution observed | - |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or rotating wheel. Agitate the samples at a consistent speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a controlled temperature.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE). Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

The following diagram illustrates the workflow for the quantitative solubility determination.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation

Systematic and clear presentation of solubility data is crucial for its interpretation and application. The following tables provide a template for reporting the solubility of this compound.

Table 2: Qualitative Solubility of this compound

| Solvent | Polarity Index | Classification |

| Water | 9.0 | Data to be generated |

| Methanol | 6.6 | Data to be generated |

| Ethanol | 5.2 | Data to be generated |

| Acetonitrile | 6.2 | Data to be generated |

| Acetone | 5.1 | Data to be generated |

| Ethyl Acetate | 4.4 | Data to be generated |

| Dichloromethane | 3.1 | Data to be generated |

| Toluene | 2.4 | Data to be generated |

| Heptane | 0.1 | Data to be generated |

Table 3: Quantitative Solubility of this compound at Different Temperatures

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Solvent 1 | Data to be generated | Data to be generated |

| Solvent 2 | Data to be generated | Data to be generated |

| Solvent 3 | Data to be generated | Data to be generated |

| Solvent 4 | Data to be generated | Data to be generated |

Plausible Synthetic Pathway

While various synthetic routes to 2-aryl-3-oxobutanenitriles exist, a common and plausible method involves the acylation of a substituted phenylacetonitrile. The following diagram outlines a potential synthetic pathway for this compound.

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-3-oxobutanenitrile: Handling, Storage, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. The document details critical information on its handling, storage, and safety, alongside theoretical and practical insights into its synthesis and analysis. This guide is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a solid, beta-ketonitrile compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO | [3] |

| Molecular Weight | 177.17 g/mol | [3] |

| Appearance | Solid | [2] |

| CAS Number | 447-03-0 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(4-Fluorophenyl)-3-oxobutyronitrile, 2-(4-fluorophenyl)acetoacetonitrile, α-Acetyl-4-fluorophenylacetonitrile | [3][4] |

| SMILES | CC(=O)C(C#N)C1=CC=C(F)C=C1) | [3] |

| InChI Key | BASLPLDKFVWJLO-UHFFFAOYSA-N | [3] |

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[3]

-

Skin Irritation (Category 2) : Causes skin irritation.[3]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[3]

Recommended Handling Procedures

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Guidelines

Proper storage is crucial to maintain the integrity and stability of this compound.

-

Container : Keep the container tightly sealed to prevent moisture ingress and contamination.

-

Environment : Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage (2-8°C).

-

Incompatibilities : Store away from strong oxidizing agents and strong bases.

-

Classification : It is classified under Storage Class Code 11: Combustible Solids.[2]

Experimental Protocols

Synthesis via Claisen Condensation

This reaction involves the base-mediated condensation of an ester and a nitrile. In this case, 4-fluorophenylacetonitrile would serve as the nitrile component and ethyl acetate as the ester.

Reaction Scheme:

Figure 1: Conceptual workflow for the synthesis of this compound.

Materials:

-

4-Fluorophenylacetonitrile

-

Ethyl acetate

-

Sodium metal

-

Absolute ethanol

-

10% Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

-

Reaction: While refluxing the sodium ethoxide solution with stirring, add a mixture of 4-fluorophenylacetonitrile and ethyl acetate through the dropping funnel over a period of one hour.

-

Reflux: Continue to reflux the reaction mixture for an additional 3 hours.

-

Workup: After cooling, pour the reaction mixture into cold water. Extract the aqueous alkaline mixture with diethyl ether to remove any unreacted ester. The ether extracts are discarded.

-

Acidification and Extraction: Acidify the aqueous solution with cold 10% hydrochloric acid. Extract the product into diethyl ether.

-

Washing: Wash the ether solution sequentially with water, 10% sodium bicarbonate solution, and again with water.

-

Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or aqueous methanol to obtain a product of higher purity.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point. Detection can be performed using a UV detector.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals for the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Context and Significance

This compound serves as a crucial building block in the synthesis of the immunomodulatory drug leflunomide .[9][10] Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.

The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[11][12][13] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[11][12][13] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in lymphocytes and thereby exerting its immunosuppressive and anti-inflammatory effects.[14]

Figure 2: Role of this compound as a precursor to Leflunomide and its mechanism of action.

This inhibition of a critical metabolic pathway highlights the importance of this compound as a starting material in the development of targeted therapies for autoimmune diseases like rheumatoid arthritis.[15]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties, safe handling procedures, and synthetic routes is essential for its effective and responsible use in research and drug development. This guide provides a comprehensive summary of the currently available technical information to aid scientists and researchers in their work with this compound.

References

- 1. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CHEMISTRY [examjobexpertcontent.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 10. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 11. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 15. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability of 2-(4-fluorophenyl)-3-oxobutanenitrile under acidic conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines the scientifically predicted degradation pathways based on its chemical structure and provides detailed, industry-standard experimental protocols for formally assessing its stability. These protocols are designed to meet the rigorous standards required in pharmaceutical research and development.

Introduction

This compound is a β-ketonitrile compound. The stability of such molecules is a critical parameter in drug development, as it influences shelf-life, formulation strategies, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API). Understanding the degradation profile under various stress conditions, particularly acidic environments which can be encountered during synthesis, formulation, or in vivo, is a regulatory requirement and a fundamental aspect of chemical and pharmaceutical research. This guide focuses on the theoretical and practical aspects of evaluating the stability of this compound when exposed to acidic conditions.

Predicted Degradation Pathway under Acidic Conditions

The chemical structure of this compound contains two primary functional groups susceptible to transformation under acidic conditions: a nitrile group and a ketone group. The most probable degradation pathway involves the acid-catalyzed hydrolysis of the nitrile functional group.[1][2][3]

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3] This is followed by a nucleophilic attack by water, leading to the formation of an imidic acid intermediate. This intermediate then tautomerizes to an amide. Subsequently, the amide undergoes further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium ion.[1][2] The final degradation product is therefore predicted to be 2-(4-fluorophenyl)-3-oxobutanoic acid.

References

Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile under basic conditions. The core focus is on the principal degradation pathways, namely the retro-Claisen condensation and nitrile hydrolysis, which are critical considerations in the synthesis, formulation, and storage of this compound and related β-ketonitriles. This document outlines the mechanistic details of these degradation reactions, factors influencing their rates, and detailed experimental protocols for stability assessment. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide provides a framework for its determination and presents illustrative data.

Introduction

This compound is a versatile intermediate in organic synthesis, finding application in the preparation of various heterocyclic compounds and pharmacologically active molecules. As a β-ketonitrile, its structure incorporates both a ketone and a nitrile group, flanking a reactive α-carbon. This structural arrangement makes the molecule susceptible to degradation under certain conditions, particularly in the presence of bases. Understanding the stability profile of this compound is paramount for process optimization, formulation development, and ensuring the quality and shelf-life of resulting products. This guide details the primary degradation pathways anticipated under basic conditions and provides methodologies for their investigation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈FNO

-

Molecular Weight: 177.18 g/mol

-

Appearance: Solid

-

Key Structural Features: The molecule possesses a central methylene group activated by two electron-withdrawing groups: a ketone and a nitrile. The presence of a 4-fluorophenyl group at the α-position influences the electronic properties and reactivity of the molecule.

Stability Under Basic Conditions: Degradation Pathways

Under basic conditions, this compound is susceptible to two primary degradation pathways:

-

Retro-Claisen Condensation: A carbon-carbon bond cleavage reaction.

-

Nitrile Hydrolysis: Conversion of the cyano group to an amide and subsequently to a carboxylate.

The prevalence of each pathway is dependent on factors such as the strength and concentration of the base, temperature, solvent, and reaction time.

Retro-Claisen Condensation

The retro-Claisen condensation is the reverse of the Claisen condensation used to synthesize β-dicarbonyl compounds. In the presence of a base, the α-proton of this compound is acidic and can be abstracted to form an enolate. While this enolate is a key intermediate in many synthetic reactions, under certain basic conditions, particularly with nucleophilic bases in protic solvents, it can lead to the cleavage of the Cα-C(O) bond.

The reaction proceeds via nucleophilic attack of a base (e.g., hydroxide) at the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the carbon-carbon bond to yield an ester and the carbanion of a nitrile.

Primary Degradation Products:

-

An ester (e.g., an acetate if the attacking nucleophile is an alkoxide, or a carboxylate if it is hydroxide).

-

(4-Fluorophenyl)acetonitrile.

Caption: Retro-Claisen Condensation Pathway.

Nitrile Hydrolysis

The nitrile group of this compound can undergo hydrolysis under basic conditions to form first an amide and then, upon further hydrolysis, a carboxylate salt.[1][2][3] This reaction is typically promoted by hydroxide ions and often requires elevated temperatures.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to yield an imidic acid, which tautomerizes to the more stable amide.[4] Under more stringent conditions, the amide can be further hydrolyzed to the corresponding carboxylate.

Primary Degradation Products:

-

2-(4-Fluorophenyl)-3-oxobutanamide

-

2-(4-Fluorophenyl)-3-oxobutanoic acid (as its carboxylate salt)

Caption: Nitrile Hydrolysis Pathway.

Quantitative Data Summary

Due to the lack of specific published stability studies on this compound, the following tables are presented as templates to be populated with experimental data.

Table 1: Illustrative Degradation of this compound in 0.1 M NaOH at 50°C

| Time (hours) | This compound (%) | (4-Fluorophenyl)acetonitrile (%) | 2-(4-Fluorophenyl)-3-oxobutanamide (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 1 | 95.2 | 2.5 | 2.3 |

| 4 | 82.1 | 9.8 | 8.1 |

| 8 | 68.5 | 18.3 | 13.2 |

| 24 | 40.3 | 35.1 | 24.6 |

Table 2: Illustrative Effect of Base Concentration on Degradation after 24 hours at Room Temperature

| Base | Concentration (M) | This compound Remaining (%) |

| NaOH | 0.01 | 98.5 |

| NaOH | 0.1 | 85.2 |

| NaOH | 1.0 | 55.7 |

| Na₂CO₃ | 0.1 | 96.3 |

| Triethylamine | 0.1 | 99.1 |

Experimental Protocols

The following protocols are designed to assess the stability of this compound under basic conditions, in line with ICH guidelines for forced degradation studies.

General Stability Study Protocol

This protocol outlines a general approach to studying the degradation of the target compound in a basic solution.

Caption: Experimental Workflow for Stability Study.

HPLC Method for Stability Indicating Assay

A reverse-phase HPLC method is suitable for separating this compound from its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Note: This method is a starting point and should be optimized and validated for the specific application.

NMR Spectroscopy for Mechanistic Studies

In-situ NMR spectroscopy can be a powerful tool for monitoring the degradation process in real-time, allowing for the identification of transient intermediates and elucidation of reaction kinetics.

-

Instrumentation: 400 MHz NMR spectrometer or higher.

-

Solvent: A deuterated solvent compatible with the base and analyte (e.g., D₂O with NaOD, or DMSO-d₆ with a non-protic base).

-

Procedure:

-

Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Add a known amount of base to the NMR tube.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the signals corresponding to the starting material and the appearance and increase of signals for the degradation products. Integration of the peaks allows for the quantification of each species over time.

-

Conclusion

The stability of this compound under basic conditions is a critical parameter that must be carefully evaluated during its use in chemical synthesis and pharmaceutical development. The primary degradation pathways are the retro-Claisen condensation and nitrile hydrolysis, leading to the formation of (4-fluorophenyl)acetonitrile, acetate, and the corresponding amide and carboxylate of the parent compound, respectively. The rate and extent of these degradation reactions are highly dependent on the reaction conditions. The experimental protocols provided in this guide offer a robust framework for conducting systematic stability studies, enabling researchers to understand and control the degradation of this important chemical intermediate. The development of a validated, stability-indicating analytical method is essential for accurate monitoring of the compound's purity and degradation profile.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Transient World of 2-(4-Fluorophenyl)-3-oxobutanenitrile Reaction Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-3-oxobutanenitrile, a versatile β-ketonitrile, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nitrile, the ketone, and the activated methylene group, flanked by two electron-withdrawing moieties. Understanding the transient intermediates formed during its chemical transformations is paramount for reaction optimization, mechanism elucidation, and the rational design of novel synthetic pathways. This technical guide provides an in-depth exploration of the reaction intermediates of this compound, focusing on key synthetic routes and offering detailed experimental insights.

Core Reaction Pathways and Their Intermediates

The chemical versatility of this compound allows it to participate in a variety of condensation and cyclization reactions. This section will delve into the intermediates formed in some of the most pertinent transformations.

The Gewald Reaction: A Gateway to Polysubstituted Thiophenes

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. The reaction typically involves a ketone, an activated nitrile, elemental sulfur, and a base. In the case of this compound, it can react with elemental sulfur in the presence of an amine catalyst to yield highly substituted 2-aminothiophenes.

A plausible reaction pathway for the Gewald reaction of this compound is initiated by the formation of an enamine intermediate.

Reaction Scheme: Proposed Gewald Reaction of this compound

Caption: Proposed reaction pathway for the Gewald synthesis of a 2-aminothiophene from this compound, highlighting key intermediates.

Experimental Protocol: Hypothetical Synthesis and Isolation of the Enamine Intermediate

Objective: To synthesize and isolate the enamine intermediate formed from the reaction of this compound and morpholine.

Materials:

-

This compound

-

Morpholine

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

-

Rotary evaporator

-

NMR tubes and solvents (CDCl₃)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and toluene (5 mL/mmol).

-

Add morpholine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude oil, the enamine intermediate, can be analyzed directly by spectroscopic methods. For purification, column chromatography on silica gel may be attempted, although enamines can be prone to hydrolysis.

Expected Characterization Data for the Enamine Intermediate (Hypothetical):

| Data Type | Expected Observation |

| ¹H NMR | Disappearance of the methine proton signal of the starting material. Appearance of signals corresponding to the morpholine protons and a new vinylic proton. |

| ¹³C NMR | Shift in the signals of the carbons involved in the double bond formation. |

| IR | Appearance of a C=C stretching frequency, and disappearance of the C=O stretch of the ketone. |

| MS (ESI+) | A peak corresponding to the [M+H]⁺ of the enamine. |

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The active methylene group in this compound makes it an excellent substrate for Knoevenagel condensation with aldehydes and ketones. This reaction leads to the formation of a stable α,β-unsaturated nitrile intermediate, which is a versatile precursor for further transformations. A study by Dyachenko et al. describes a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, where the initial step is a Knoevenagel condensation.

Reaction Scheme: Knoevenagel Condensation Intermediate

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrroles using 2-(4-Fluorophenyl)-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The unique electronic and structural properties of the pyrrole ring enable it to serve as a crucial pharmacophore, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[1][3] This document provides detailed application notes and protocols for the synthesis of functionalized pyrroles utilizing 2-(4-Fluorophenyl)-3-oxobutanenitrile as a key starting material. The methodologies described herein are based on established multi-component reaction strategies, offering an efficient and versatile approach to novel pyrrole-based compounds.[4][5][6]

Synthesis Strategy: Three-Component Reaction

A highly efficient method for the synthesis of polysubstituted pyrroles involves a one-pot, three-component reaction of an α-hydroxyketone, an oxoacetonitrile derivative, and an aniline.[4][5] This approach allows for the rapid generation of diverse pyrrole libraries, which is highly advantageous for structure-activity relationship (SAR) studies in drug development.[6] In this protocol, we adapt this methodology to utilize this compound.

Proposed Reaction Scheme

The proposed reaction involves the condensation of an α-hydroxyketone, this compound, and a substituted aniline in the presence of an acid catalyst, such as acetic acid.

Caption: Proposed three-component synthesis of substituted pyrroles.

Experimental Protocols

General Procedure for the Three-Component Synthesis of Substituted Pyrroles

This protocol is adapted from a similar synthesis of pyrrole-based drug candidates.[4][5]

Materials:

-

α-Hydroxyketone (1.0 mmol)

-

This compound (1.0 mmol)

-

Substituted Aniline (1.1 mmol)

-

Glacial Acetic Acid (1.0 mmol)

-

Ethanol (5 mL)

-

Round-bottom flask or microwave reaction vial

-

Reflux condenser or microwave reactor

-

Magnetic stirrer and heating mantle/stir plate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask or microwave reaction vial, combine the α-hydroxyketone (1.0 equiv), this compound (1.0 equiv), and the substituted aniline (1.1 equiv).

-

Solvent and Catalyst Addition: Add ethanol (5 mL) and glacial acetic acid (1.0 equiv) to the reaction mixture.

-

Reaction Conditions (Conventional Heating):

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Reaction Conditions (Microwave Irradiation):

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).[7]

-

After the reaction is complete, cool the vial to room temperature.

-

-

Workup:

-

Partition the reaction mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted pyrrole.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of substituted pyrroles.

Data Presentation

The following table summarizes the expected products and representative analytical data based on analogous reactions.[4]

| Entry | R¹ (from α-Hydroxyketone) | R² (from Aniline) | Product Structure | Expected Yield (%) | Expected ¹H NMR (δ, ppm) |

| 1 | 4-Tolyl | H | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60-70 | 7.1-7.2 (m, 4H), 7.0 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 2.3 (s, 3H), 2.3 (s, 3H) |

| 2 | 4-Methoxyphenyl | H | 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 60-70 | 7.1 (d, 4H), 6.9 (d, 2H), 6.7 (d, 2H), 6.4 (s, 1H), 3.8 (s, 3H), 2.3 (s, 3H) |

| 3 | 4-Chlorophenyl | 4-Chloro | 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 60-70 | 7.4 (d, 2H), 7.2 (d, 2H), 7.1 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 2.3 (s, 3H) |

| 4 | 4-(Methylsulfonyl)phenyl | H | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 50-60 | 7.8 (d, 2H), 7.2 (d, 2H), 7.1 (dd, 4H), 6.7 (s, 1H), 3.0 (s, 3H), 2.3 (s, 3H) |

Note: The expected yields and NMR data are estimations based on similar reported compounds and may vary depending on the specific substrates and reaction conditions.[4]

Application in Drug Discovery: Targeting Signaling Pathways

Pyrrole-containing compounds are known to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.[1] For instance, some pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signaling pathway where a pyrrole-based inhibitor can block the activity of a protein kinase, thereby preventing downstream signaling events that may lead to disease progression.

Caption: Inhibition of a protein kinase signaling pathway by a pyrrole derivative.

Conclusion